molecular formula C21H26N2O3 B12941154 4-Benzyl-N8-hydroxy-N1-phenyloctanediamide

4-Benzyl-N8-hydroxy-N1-phenyloctanediamide

Cat. No.: B12941154
M. Wt: 354.4 g/mol
InChI Key: QANFVEVZXYUNSY-UHFFFAOYSA-N
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Description

4-Benzyl-N8-hydroxy-N1-phenyloctanediamide is a compound known for its dual selectivity towards histone deacetylase 6 (HDAC6) and histone deacetylase 8 (HDAC8). This compound is a modified analog of suberoylanilide hydroxamic acid (SAHA), which is a well-known histone deacetylase inhibitor. The compound has shown significant potential in increasing levels of acetyl-α-tubulin in leukemia cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-N8-hydroxy-N1-phenyloctanediamide typically involves the following steps:

    Formation of the Octanediamide Backbone: The initial step involves the formation of the octanediamide backbone through a reaction between octanediamine and a suitable carboxylic acid derivative.

    Introduction of the Benzyl and Phenyl Groups: The benzyl and phenyl groups are introduced through a series of substitution reactions. This can be achieved using benzyl chloride and phenyl isocyanate under appropriate conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The compound is typically purified using techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-N8-hydroxy-N1-phenyloctanediamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The benzyl and phenyl groups can undergo substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like benzyl chloride and phenyl isocyanate.

Major Products

The major products formed from these reactions include various substituted derivatives of this compound, such as ketones, aldehydes, and amines.

Scientific Research Applications

4-Benzyl-N8-hydroxy-N1-phenyloctanediamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies related to histone deacetylase inhibition and its effects on gene expression and cell differentiation.

    Medicine: The compound has potential therapeutic applications in the treatment of cancer, particularly leukemia, due to its ability to increase levels of acetyl-α-tubulin.

    Industry: It is used in the development of new pharmaceuticals and as a reference compound in drug discovery and development.

Mechanism of Action

The mechanism of action of 4-Benzyl-N8-hydroxy-N1-phenyloctanediamide involves the inhibition of histone deacetylases (HDACs). By inhibiting HDAC6 and HDAC8, the compound increases the levels of acetylated histones, leading to changes in gene expression. This results in the modulation of various cellular processes, including cell cycle progression, apoptosis, and differentiation .

Comparison with Similar Compounds

4-Benzyl-N8-hydroxy-N1-phenyloctanediamide is unique due to its dual selectivity towards HDAC6 and HDAC8. Similar compounds include:

    Suberoylanilide Hydroxamic Acid (SAHA): A well-known HDAC inhibitor with broader selectivity.

    Trichostatin A (TSA): Another HDAC inhibitor with a different selectivity profile.

    Panobinostat: A potent HDAC inhibitor used in the treatment of multiple myeloma.

These compounds differ in their selectivity towards various HDAC isoforms and their therapeutic applications.

Properties

Molecular Formula

C21H26N2O3

Molecular Weight

354.4 g/mol

IUPAC Name

4-benzyl-N'-hydroxy-N-phenyloctanediamide

InChI

InChI=1S/C21H26N2O3/c24-20(22-19-11-5-2-6-12-19)15-14-18(10-7-13-21(25)23-26)16-17-8-3-1-4-9-17/h1-6,8-9,11-12,18,26H,7,10,13-16H2,(H,22,24)(H,23,25)

InChI Key

QANFVEVZXYUNSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(CCCC(=O)NO)CCC(=O)NC2=CC=CC=C2

Origin of Product

United States

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